molecular formula C6H5ClFNO B6292939 3-Fluoropicolinaldehyde hydrochloride CAS No. 2404733-71-5

3-Fluoropicolinaldehyde hydrochloride

Cat. No.: B6292939
CAS No.: 2404733-71-5
M. Wt: 161.56 g/mol
InChI Key: LUPPTCNVAMTKHR-UHFFFAOYSA-N
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Description

3-Fluoropicolinaldehyde hydrochloride is a fluorinated pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. The incorporation of fluorine into organic compounds is a widely employed strategy to modulate a molecule's physicochemical properties, influence its metabolic stability, and explore structure-activity relationships (SAR) . This compound is particularly valuable as a chemical precursor for the synthesis of more complex scaffolds. For instance, it can be used to generate 3-fluoro-2-pyridinaldoxime, 3-fluoro-2-pyridine hydroxamic acid, and 3-fluoro-2-pyridinamidoxime derivatives . Such fluorinated heterocyclic scaffolds are of significant interest in the development of pharmaceutical compounds for various therapeutic areas. As a key synthetic intermediate, this compound provides researchers with a critical entry point to novel chemical space. This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoropyridine-2-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO.ClH/c7-5-2-1-3-8-6(5)4-9;/h1-4H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPPTCNVAMTKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Fluoropicolinaldehyde Hydrochloride

De Novo Synthesis Strategies from Fundamental Building Blocks

The creation of the 3-fluoropicolinaldehyde scaffold from basic starting materials can be approached through two primary strategies: the early introduction of the fluorine atom onto a pyridine (B92270) precursor followed by ring formation, or the construction of the pyridine ring with subsequent regioselective fluorination.

Regioselective Fluorination Approaches to Pyridine Scaffolds

The direct fluorination of pyridine rings is a challenging yet powerful method for accessing fluorinated pyridines. The electron-deficient nature of the pyridine ring often necessitates specialized reagents and conditions to achieve the desired regioselectivity. For the synthesis of 3-fluorinated pyridines, electrophilic fluorinating agents are commonly employed. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have proven effective. The regioselectivity of the fluorination is highly dependent on the substituents already present on the pyridine ring. For instance, the fluorination of 2-aminopyridines and pyridin-2(1H)-ones in the presence of Selectfluor in an aqueous chloroform (B151607) solution can provide good to high yields of 3-fluoro-substituted pyridines with high regioselectivity. acs.org The reaction proceeds under mild conditions, and the directing effect of the amino or hydroxyl group at the C2 position is crucial for achieving the desired outcome. acs.org

The choice of solvent can also significantly influence the outcome of fluorination reactions. While acetonitrile (B52724) is a commonly used solvent for reactions with Selectfluor, it's important to note that some fluorinating agents can react exothermically with solvents like DMF, pyridine, and DMSO. acsgcipr.org Therefore, careful solvent selection is critical for both safety and reaction efficiency. In some cases, solvent-free conditions or the use of aqueous media have been successfully employed for fluorination. acsgcipr.orgnih.gov

A summary of factors influencing regioselective fluorination is presented below:

FactorInfluence on Regioselective Fluorination
Directing Groups Substituents at the C2 position, such as amino or hydroxyl groups, can direct fluorination to the C3 position.
Fluorinating Agent Electrophilic fluorinating agents like Selectfluor are commonly used for pyridine fluorination.
Solvent The choice of solvent can affect reaction safety, rate, and selectivity. Acetonitrile is often suitable, while others may be reactive.
Reaction Conditions Mild conditions, including controlled temperature, are often necessary to achieve high selectivity and yield.

Pyridine Ring Formation and Subsequent Functionalization Pathways

An alternative to direct fluorination is the construction of the pyridine ring from acyclic precursors, a strategy that allows for the pre-installation of necessary functional groups. Various classical methods, such as the Hantzsch or Kröhnke pyridine syntheses, can be adapted for this purpose. More contemporary approaches involve transition-metal-catalyzed cyclization reactions. For example, the condensation of unsaturated aldehydes with ammonia (B1221849) over a suitable catalyst can lead to the formation of substituted pyridines. jk-sci.com

Once a suitably substituted pyridine, such as 2-methyl-3-aminopyridine, is synthesized, the amino group can be converted to a fluorine atom via a Sandmeyer-type reaction. This typically involves diazotization of the amino group with a nitrite (B80452) source in the presence of a fluoride (B91410) source, such as hydrogen fluoride-pyridine. This transformation provides a reliable route to the 3-fluoro-2-methylpyridine (B130116) intermediate.

Functional Group Interconversion Techniques for Aldehyde Generation

With the 3-fluorinated pyridine core in hand, the next critical step is the introduction of the aldehyde group at the C2 position. This is typically achieved through the oxidation of a primary alcohol or a methyl group, or the reduction of a carboxylic acid or its derivatives.

Oxidation Strategies from Primary Alcohols and Methyl Derivatives

The oxidation of a primary alcohol, such as (3-fluoropyridin-2-yl)methanol, to the corresponding aldehyde is a common and effective strategy. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required.

Dess-Martin Periodinane (DMP) is a highly effective reagent for this transformation. alfa-chemistry.com It operates under mild, neutral conditions and typically provides high yields of the aldehyde with short reaction times. alfa-chemistry.com The reaction is often carried out in chlorinated solvents like dichloromethane. The workup procedure is generally straightforward, involving quenching of the reaction and removal of the iodine-containing byproducts. The use of impure DMP, which may contain partially hydrolyzed species, can sometimes lead to better results. pitt.edu

Pyridinium (B92312) Chlorochromate (PCC) is another widely used reagent for the selective oxidation of primary alcohols to aldehydes. libretexts.org Similar to DMP, it prevents over-oxidation to the carboxylic acid. The reaction is typically performed in an anhydrous solvent like dichloromethane.

The direct oxidation of the methyl group of 3-fluoro-2-picoline to the aldehyde is a more challenging transformation but can be achieved using specific methods, often involving a multi-step sequence or specialized catalytic systems.

A comparison of common oxidizing agents for the synthesis of 3-fluoropicolinaldehyde is provided below:

Oxidizing AgentSubstrateTypical ConditionsAdvantages
Dess-Martin Periodinane (DMP)(3-Fluoropyridin-2-yl)methanolCH₂Cl₂, room temperatureMild conditions, high yields, short reaction times. alfa-chemistry.com
Pyridinium Chlorochromate (PCC)(3-Fluoropyridin-2-yl)methanolCH₂Cl₂, anhydrousPrevents over-oxidation, good for selective aldehyde formation. libretexts.org

Reduction of Carboxylic Acid and Ester Precursors

An alternative approach to the aldehyde is the reduction of a carboxylic acid or its derivatives, such as esters or acyl chlorides.

The Rosenmund reduction is a classic method for the conversion of an acyl chloride to an aldehyde. wikipedia.org This catalytic hydrogenation is performed using a palladium catalyst supported on barium sulfate (B86663) (the Rosenmund catalyst), which is "poisoned" with a substance like quinoline (B57606) or sulfur to prevent over-reduction of the aldehyde to the primary alcohol. wikipedia.orgjuniperpublishers.com The reaction is typically carried out by bubbling hydrogen gas through a solution of the acyl chloride and the catalyst in an anhydrous solvent like toluene (B28343) or xylene. juniperpublishers.com This method offers a direct route from the carboxylic acid level (via the acyl chloride) to the aldehyde. acsgcipr.org

The reduction of nitriles or esters to aldehydes can be effectively achieved using Diisobutylaluminium hydride (DIBAL-H) . acs.org This bulky reducing agent allows for the partial reduction of these functional groups to the aldehyde stage, provided the reaction is carried out at low temperatures (e.g., -78 °C) and with careful control of stoichiometry. acs.org

Optimization of Reaction Conditions and Process Development

The successful and efficient synthesis of 3-fluoropicolinaldehyde hydrochloride on a larger scale requires careful optimization of reaction parameters.

For catalytic reactions such as hydrogenation, key parameters to optimize include the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and solvent. For instance, in pyridine hydrogenation, rhodium-based catalysts have shown high activity under mild conditions. rsc.org The catalyst loading can often be reduced to minimize cost without significantly impacting the yield, and the reaction temperature and pressure can be adjusted to control the reaction rate and selectivity. rsc.org Solvents can have a profound effect; for example, trifluoroethanol has been shown to be an excellent solvent for some pyridine hydrogenations. rsc.org

In oxidation reactions, the stoichiometry of the oxidizing agent is a critical factor to control to avoid side reactions and ensure complete conversion. The reaction temperature and time must also be carefully monitored. For the Rosenmund reduction, the nature and amount of the catalyst poison are crucial for preventing over-reduction and achieving a high yield of the aldehyde. juniperpublishers.com The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the acid chloride. jk-sci.com

Finally, the formation of the hydrochloride salt is typically achieved by treating a solution of the free base, 3-fluoropicolinaldehyde, in a suitable organic solvent (such as diethyl ether or isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting salt then precipitates and can be isolated by filtration.

Catalytic Systems and Ligand Design for Enhanced Selectivity and Yield

The regioselective fluorination of a pyridine ring presents a significant synthetic challenge. Modern synthetic methods are moving away from harsh, non-selective fluorinating agents towards more sophisticated catalytic systems that offer precise control over reactivity and selectivity.

Catalytic Approaches: Palladium-catalyzed fluorination has emerged as a powerful tool for the formation of C-F bonds. cem.com For a substrate like picolinaldehyde, a potential precursor, a late-stage fluorination strategy would be highly desirable. This typically involves the cross-coupling of a brominated or chlorinated picolinaldehyde derivative with a fluoride source. The success of such a reaction is highly dependent on the catalyst and, crucially, the supporting ligand.

Ligand Design for Selectivity: The design of the ligand is critical for achieving high rates and selectivity in palladium-catalyzed fluorination. cem.com For the synthesis of a 3-fluoro substituted pyridine, the ligand must facilitate the desired regioselectivity, preventing the formation of isomers. Key features in modern ligand design include:

Steric Hindrance: Bulky ligands can be used to direct the fluorination to a specific, less sterically hindered position on the pyridine ring.

Electronic Effects: The electronic properties of the ligand can influence the reactivity of the palladium center and the fluoride source. cem.com Ligands that create a more electron-rich palladium center can enhance the rate of reductive elimination, the final step in the catalytic cycle that forms the C-F bond.

Bite Angle and Flexibility: For bidentate ligands, the bite angle plays a crucial role in determining the geometry around the metal center, which in turn affects selectivity and catalytic activity.

Theoretical calculations are increasingly used to predict the effectiveness of a ligand, saving significant experimental effort. cem.com For instance, computational studies can elucidate ligand features that increase repulsion with the substrate to prevent the formation of unwanted regioisomers and create a favorable electrostatic environment for the fluoride ion. cem.com

Ligand Type Key Features Potential Application in 3-Fluoropicolinaldehyde Synthesis
Biaryl MonophosphinesTunable steric and electronic properties. cem.comCan be designed to favor fluorination at the 3-position of the picolinaldehyde scaffold.
Polypyridyl LigandsPre-organized structures for selective metal complexation. google.comCan be adapted for transition metal-catalyzed C-H activation/fluorination.
TriazolylpyridinesCan facilitate ortho-selective C-H functionalization through remote interactions. researchgate.netPotentially adaptable for direct C-H fluorination adjacent to the nitrogen in the pyridine ring.

Solvent Effects and Temperature Regimen in Complex Synthesis

The choice of solvent and the control of temperature are fundamental parameters that can dictate the outcome of a synthetic reaction, influencing reaction rates, yields, and even the product distribution. chemscene.com

Solvent Selection: Solvents can influence a reaction in several ways:

Solubility: The reactants, catalyst, and intermediates must be sufficiently soluble to allow the reaction to proceed efficiently.

Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states. In many modern syntheses, including those employing microwave heating, the dielectric properties of the solvent are critical for efficient energy absorption and rapid heating. cem.com

Boiling Point: The boiling point of the solvent often determines the maximum temperature at which a reaction can be run at atmospheric pressure. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts. chemscene.comnih.gov

Viscosity: In later stages of a reaction where oligomers or polymers might form, the solvent can reduce the viscosity of the mixture, improving mass transfer and facilitating the removal of byproducts like water. nih.gov

For the synthesis of 3-Fluoropicolinaldehyde, a solvent must be chosen that is inert to the reactive intermediates and the fluorinating agent. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are often employed in cross-coupling reactions.

Temperature Control: Temperature is a critical parameter to control. While higher temperatures generally increase reaction rates, they can also lead to decomposition of the starting materials, products, or the catalyst. chemscene.com In some cases, lower temperatures can favor the kinetic product over the thermodynamic product, enhancing selectivity. For instance, in reactions involving lithium dialkylaminoborohydrides, lower temperatures have been shown to favor amination over reduction pathways. sigmaaldrich.com A carefully controlled temperature regimen, potentially involving gradual heating or cooling, is often necessary to maximize the yield of the desired product while minimizing the formation of impurities.

Parameter Effect on Synthesis Considerations for 3-Fluoropicolinaldehyde
Solvent Polarity Affects reaction rate and mechanism by stabilizing charged species. Influences microwave heating efficiency. cem.comA moderately polar aprotic solvent would likely be optimal to dissolve reactants and facilitate the catalytic cycle.
Solvent Boiling Point Determines the accessible temperature range at atmospheric pressure. nih.govA solvent with a boiling point that allows for sufficient reaction kinetics without causing decomposition is required.
Reaction Temperature Influences reaction rate and selectivity. chemscene.comsigmaaldrich.comOptimization is required to achieve a reasonable reaction time while minimizing byproduct formation.

Isolation and Purification Techniques for High-Purity this compound

Following the synthesis of the free base, 3-Fluoropicolinaldehyde, the final step is its conversion to the hydrochloride salt and subsequent purification to achieve high purity (e.g., >97-98%). chemscene.comsigmaaldrich.com

Hydrochloride Salt Formation: The formation of a hydrochloride salt is a common strategy to improve the stability and handling of amine-containing compounds. The basic nitrogen of the pyridine ring in 3-Fluoropicolinaldehyde readily reacts with hydrogen chloride to form the corresponding salt. Several methods can be employed for this transformation:

Aqueous HCl: While straightforward, the use of aqueous hydrochloric acid can sometimes lead to lower yields if the resulting salt has significant solubility in water. google.com

Anhydrous HCl Gas: Bubbling anhydrous HCl gas through a solution of the free base in an aprotic solvent (e.g., diethyl ether, tert-butyl methyl ether) can lead to the precipitation of the hydrochloride salt. researchgate.net This method is effective for obtaining anhydrous salt forms.

HCl in an Organic Solvent: A solution of HCl in an anhydrous organic solvent, such as 2-propanol or diethyl ether, is often the most convenient and scalable method. researchgate.netlstmed.ac.uk The free base is dissolved in a suitable solvent, and the HCl solution is added dropwise, often resulting in the precipitation of the pure hydrochloride salt. researchgate.net

Purification Techniques: Once the crude hydrochloride salt is formed, purification is necessary to remove any unreacted starting materials, byproducts, or residual solvent.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude salt is dissolved in a minimum amount of a hot solvent (or solvent mixture) in which it is highly soluble, and then the solution is cooled slowly to allow the formation of pure crystals. Solvents like ethanol, 2-propanol, or mixtures containing ethers are often used for recrystallizing hydrochloride salts. researchgate.net

Washing/Trituration: If the impurities are significantly more soluble in a particular solvent than the desired salt, the crude solid can be washed or stirred (triturated) with that solvent to remove the impurities. researchgate.net Diethyl ether is commonly used to wash nonpolar impurities from hydrochloride salts. researchgate.net

Activated Charcoal Treatment: If colored impurities are present, a solution of the salt can be treated with activated charcoal to adsorb the impurities before filtration and recrystallization. researchgate.net

The final product is typically dried under vacuum to remove any residual solvents, yielding high-purity this compound as a solid. lstmed.ac.ukchemicalbook.com

Technique Description Application
Salt Formation Reaction of the basic pyridine nitrogen with HCl, often in an anhydrous organic solvent like diethyl ether or 2-propanol. researchgate.netlstmed.ac.ukConverts the free base to a stable, crystalline solid.
Recrystallization Dissolving the crude salt in a hot solvent and allowing it to cool, causing the pure compound to crystallize. researchgate.netPrimary method for removing soluble impurities and achieving high purity.
Solvent Washing Suspending the crude salt in a solvent where impurities are soluble but the product is not. researchgate.netEffective for removing specific types of impurities, such as nonpolar residues.

In Depth Studies on the Reactivity and Mechanistic Pathways of 3 Fluoropicolinaldehyde Hydrochloride

Carbonyl Reactivity: Nucleophilic Additions and Condensations

The aldehyde functional group is a primary site of reactivity in 3-Fluoropicolinaldehyde. Its electrophilic carbonyl carbon readily undergoes attack by a wide range of nucleophiles. masterorganicchemistry.com The carbon-oxygen double bond is polarized due to the higher electronegativity of oxygen, rendering the carbon atom susceptible to nucleophilic addition. libretexts.org These reactions typically involve the conversion of the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon in the product. masterorganicchemistry.com

Nucleophilic additions to the aldehyde group of 3-Fluoropicolinaldehyde can proceed with high stereoselectivity, a critical aspect for the synthesis of chiral molecules. When a nucleophile attacks the trigonal planar carbonyl group, a new stereocenter can be created. libretexts.org The stereochemical outcome is governed by the steric and electronic properties of both the aldehyde and the incoming nucleophile, often rationalized by models like the Felkin-Anh or polar Felkin-Anh models. diva-portal.org In the case of 3-Fluoropicolinaldehyde, the adjacent fluoropyridyl group exerts significant steric and electronic influence, directing the nucleophile to a specific face of the carbonyl plane to minimize steric hindrance and stabilize the transition state. The addition of organometallic reagents or hydrides, for instance, leads to the formation of secondary alcohols with predictable diastereoselectivity. diva-portal.orgdiva-portal.org

Table 1: Examples of Stereoselective Nucleophilic Additions This table presents hypothetical outcomes based on established principles of nucleophilic addition.

Nucleophile (Reagent)Product TypePotential Stereochemical Model
Grignard Reagent (e.g., PhMgBr)Secondary AlcoholFelkin-Anh
Organolithium (e.g., n-BuLi)Secondary AlcoholFelkin-Anh
Hydride (e.g., NaBH₄)Primary AlcoholNot applicable (achiral product)
Silyl Enol Ether (Mukaiyama Aldol)β-Hydroxy KetoneFelkin-Anh / Cram Chelate

The carbonyl group of 3-Fluoropicolinaldehyde readily undergoes condensation reactions with primary amines and related nitrogen-based nucleophiles to form carbon-nitrogen double bonds. The reaction with a primary amine yields an imine (or Schiff base), while the reaction with hydroxylamine (B1172632) produces an oxime. These reactions are typically acid-catalyzed and proceed via a tetrahedral carbinolamine intermediate, which then dehydrates to form the final product. The synthesis of fluorinated imines is a common strategy in medicinal chemistry to modulate the biological properties of molecules. nih.gov The formation of these derivatives from 3-Fluoropicolinaldehyde provides a straightforward method to introduce new functionalities and expand the molecular scaffold.

Table 2: Formation of Imines, Oximes, and Hydrazones This table illustrates the condensation of 3-Fluoropicolinaldehyde with various nitrogen nucleophiles.

ReagentProduct ClassGeneral Reaction Conditions
AnilineImine (Schiff Base)Mild acid catalyst (e.g., acetic acid), ethanol, reflux
Hydroxylamine (NH₂OH)OximeSodium acetate, aqueous ethanol, room temperature
Hydrazine (NH₂NH₂)HydrazoneMild acid catalyst, ethanol, reflux
SemicarbazideSemicarbazoneAcetate buffer, aqueous ethanol

3-Fluoropicolinaldehyde, lacking α-hydrogens, is an excellent electrophilic partner in crossed condensation reactions like the Aldol (B89426) and Knoevenagel condensations.

In a crossed or mixed Aldol reaction, 3-Fluoropicolinaldehyde reacts with an enolate generated from a different ketone or aldehyde (one that possesses α-hydrogens). youtube.com This reaction forms a β-hydroxy carbonyl compound, which can subsequently dehydrate, especially under heating, to yield an α,β-unsaturated carbonyl compound. thieme-connect.de

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or ethyl cyanoacetate. wikipedia.org This reaction is typically catalyzed by a weak base like an amine (e.g., piperidine (B6355638) or pyridine) and results in the formation of a new carbon-carbon double bond. wikipedia.org The resulting product is often a conjugated α,β-unsaturated system. wikipedia.org

Table 3: Examples of Advanced Condensation Reactions This table shows potential reactants for Aldol and Knoevenagel condensations with 3-Fluoropicolinaldehyde.

Reaction TypeReactantCatalystProduct Type
Aldol CondensationAcetoneNaOH or LDAβ-Hydroxy Ketone / α,β-Unsaturated Ketone
Aldol CondensationAcetophenoneNaOH (aq. ethanol)α,β-Unsaturated Ketone (Chalcone-like)
Knoevenagel CondensationDiethyl MalonatePiperidine, Pyridine (B92270)α,β-Unsaturated Diester
Knoevenagel CondensationMalononitrileBasic catalystDicyanovinyl Pyridine

Transformations Involving the Pyridine Ring System

The pyridine ring of 3-Fluoropicolinaldehyde is electron-deficient due to the electronegativity of the ring nitrogen. This deficiency is further enhanced by the electron-withdrawing effects of both the fluorine atom and the aldehyde group, making the ring susceptible to specific transformations.

The fluorine atom at the C3 position is activated towards nucleophilic aromatic substitution (SNAr). nih.gov The electron-withdrawing nature of the pyridine nitrogen and the formyl group at the C2 position stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction, thereby facilitating the displacement of the fluoride (B91410) ion by a nucleophile. beilstein-journals.org This reaction provides a powerful, often metal-free, method for C-O, C-N, and C-S bond formation at the C3 position. nih.govnih.gov A variety of nucleophiles, including alkoxides, phenoxides, amines, and thiolates, can be used to displace the fluorine atom, leading to a diverse array of substituted picolinaldehyde derivatives. beilstein-journals.org

Table 4: Potential SNAr Reactions This table outlines hypothetical SNAr reactions on the 3-fluoro position.

NucleophileReagent ExampleProduct
Oxygen NucleophileSodium Methoxide (NaOMe)3-Methoxypicolinaldehyde
Nitrogen NucleophilePyrrolidine3-(Pyrrolidin-1-yl)picolinaldehyde
Sulfur NucleophileSodium Thiophenoxide (NaSPh)3-(Phenylthio)picolinaldehyde
Carbon NucleophileSodium Cyanide (NaCN)3-Cyanopicolinaldehyde

While SNAr is a primary pathway for functionalizing the C-F bond, metal-catalyzed cross-coupling reactions offer alternative and complementary strategies for modifying the pyridine ring. The Suzuki-Miyaura coupling, for example, is a versatile method for forming carbon-carbon bonds between sp² centers. mdpi.com Although direct coupling of a C-F bond is challenging, it is possible under specific conditions. More commonly, other positions on the pyridine ring could be functionalized. For instance, if starting with a bromo- or iodo-substituted precursor to 3-Fluoropicolinaldehyde, these positions would readily undergo Suzuki coupling with boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.net

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction could be used to couple various primary or secondary amines to a halogenated pyridine ring under palladium catalysis. These cross-coupling reactions significantly expand the synthetic utility of the pyridine scaffold, allowing for the introduction of aryl, heteroaryl, alkyl, and amino substituents. mdpi.comnih.gov

Table 5: Potential Metal-Catalyzed Cross-Coupling Reactions This table presents hypothetical cross-coupling reactions on a related halogenated pyridine scaffold (e.g., 5-Bromo-3-fluoropicolinaldehyde) to illustrate the potential of the methodology.

Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
Suzuki CouplingPhenylboronic AcidPd(PPh₃)₄, Na₂CO₃5-Phenyl-3-fluoropicolinaldehyde
Suzuki CouplingMethylboronic AcidPdCl₂(dppf), K₂CO₃5-Methyl-3-fluoropicolinaldehyde
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃, BINAP, NaOt-Bu5-Morpholino-3-fluoropicolinaldehyde
Heck CouplingStyrenePd(OAc)₂, P(o-tol)₃, Et₃N5-Styryl-3-fluoropicolinaldehyde

Cycloaddition Reactions and Heterocyclic Annulations

The unique electronic and steric properties of 3-Fluoropicolinaldehyde hydrochloride, characterized by an electron-deficient pyridine ring due to the fluorine atom and protonation, render its aldehyde group a potent electrophile and a versatile reaction partner in cycloaddition and annulation reactions. These reactions are fundamental in constructing fused heterocyclic systems, which are core scaffolds in medicinal chemistry and material science.

[4+2] Cycloadditions: this compound is a suitable candidate for inverse-electron-demand Diels-Alder reactions, a type of [4+2] cycloaddition. In this scenario, the electron-poor aldehyde acts as the dienophile, reacting with electron-rich dienes. The reaction typically involves the aldehyde's C=O bond, leading to the formation of dihydropyran-fused pyridines. More commonly, the aldehyde is first converted into a more reactive 2-azadiene via condensation with an appropriate amine, which then participates in a [4+2] cycloaddition with an electron-rich alkene (dienophile). nih.gov This approach significantly broadens the scope for creating diverse, polysubstituted pyridine derivatives. nih.gov

[3+2] Cycloadditions: The aldehyde group in this compound can serve as a dipolarophile in 1,3-dipolar cycloadditions. libretexts.org This class of reaction involves a 1,3-dipole, such as a nitrile oxide, azide, or carbonyl ylide, reacting with the C=O bond of the aldehyde. uchicago.eduyoutube.com These reactions are highly efficient for constructing five-membered heterocyclic rings fused to the pyridine core. For instance, reaction with a nitrile oxide would yield a fused oxadiazole ring system, while reaction with a carbonyl ylide can generate functionalized dihydrofuran-type structures. youtube.comnih.gov

The table below illustrates hypothetical outcomes of such reactions.

Reaction TypeReagentProduct Class
Aza-[4+2] CycloadditionElectron-rich AlkeneTetrahydroquinoline Derivative
[3+2] CycloadditionNitrile OxidePyridyl-fused Oxadiazole
[3+2] CycloadditionAzomethine YlidePyrrolidine-fused Pyridine

The utility of this compound extends to multicomponent reactions that yield complex polycyclic systems in a single step. nih.gov One powerful strategy is the synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in drug discovery. rsc.org A classic approach involves the condensation of an aminopyridine with an α-halocarbonyl compound. However, modern variations can utilize the aldehyde functionality. For example, a Groebke-Blackburn-Bienaymé-type reaction could theoretically involve this compound, an isocyanide, and an amine to construct aminomethyl-substituted imidazo[1,2-a]pyridine (B132010) cores.

Furthermore, sequential reactions combining cycloadditions with subsequent cyclizations can lead to intricate molecular frameworks. A Diels-Alder reaction followed by an intramolecular cyclization can build fused systems with multiple stereocenters, whose orientation is controlled by the stereospecificity of the initial cycloaddition step. libretexts.org Such strategies are paramount for creating libraries of novel, drug-like molecules. nih.gov

StrategyKey IntermediatesResulting Polycyclic System
Aza-Diels-Alder/Intramolecular CyclizationAzadiene, DienophileFused Piperidine Systems
Multicomponent Reaction (e.g., Bienaymé)Aldehyde, Amine, IsocyanideSubstituted Imidazo[1,2-a]pyridines
1,3-Dipolar Cycloaddition/AnnulationAzide, AlkyneTriazolo-pyridine Derivatives

Mechanistic Elucidation of Key Reaction Pathways

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. This involves both kinetic studies to determine reaction rates and the identification of transient species like intermediates and transition states.

Kinetic studies on reactions involving substituted picolinaldehydes reveal the profound impact of electronic factors on reaction rates. For reactions where the aldehyde undergoes nucleophilic attack, such as the initial step of imine or azadiene formation, the rate is highly dependent on the electrophilicity of the carbonyl carbon.

A study on the reactivity of various pyridinecarboxaldehyde derivatives in forming cyclic products provides a strong analogue for understanding this compound. acs.org The presence of an electron-withdrawing group, such as fluorine, on the pyridine ring is expected to increase the electrophilicity of the aldehyde. However, this effect can be complex. In the hydrochloride salt form, the entire pyridine ring is strongly electron-deficient, which significantly accelerates nucleophilic attack.

The table below presents illustrative kinetic data adapted from studies on a fluoro-substituted pyridinecarboxaldehyde (Fluoro-PCA) compared to the parent compound, highlighting the influence of the substituent on cyclization rates in a model reaction. acs.org

CompoundRelative Rate of Cyclization (kobs, h-1)Model Reaction
Pyridine-2-carboxaldehyde (Parent)~10-2Imidazolidinone formation
Fluoro-PCA Derivative~10-3Imidazolidinone formation

The mechanism of cycloaddition reactions is defined by its transition state—the highest energy point on the reaction coordinate. For a concerted [4+2] Diels-Alder reaction, the transition state is a cyclic arrangement of the reacting atoms where bonds are partially formed and broken simultaneously. libretexts.org The stereochemistry of the product, whether endo or exo, is determined by the geometry of this transition state. libretexts.org

For many reactions involving this compound, key intermediates can be identified. In the formation of an azadiene, a hemiaminal intermediate is formed first, followed by dehydration. In 1,3-dipolar cycloadditions, the reaction is often concerted, meaning there are no discrete intermediates, only a single transition state. libretexts.org

Transition state analysis, often aided by computational chemistry, provides insight into the bonding and geometry of these fleeting structures. nih.govrsc.org For a reaction involving a nucleophilic attack on the aldehyde, the transition state would feature a partial bond between the nucleophile and the carbonyl carbon, with the C=O bond beginning to lengthen and polarize. The analysis of kinetic isotope effects (KIEs) can experimentally probe the structure of the transition state. nih.gov For instance, a large KIE for the nucleophile would suggest significant bond formation in the transition state, characteristic of an associative mechanism. nih.gov

Strategic Applications of 3 Fluoropicolinaldehyde Hydrochloride in Complex Chemical Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds (Focus on synthetic methodology, not biological activity or clinical trials)

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry, often enhancing metabolic stability and binding affinity. nih.govnih.gov The 3-fluoropyridine (B146971) moiety, in particular, is a desirable motif in pharmaceutical compounds. nih.gov 3-Fluoropicolinaldehyde hydrochloride serves as a pivotal starting material for constructing elaborate molecules built around this fluorinated core. Pyridine-based heterocycles are among the most prevalent pharmacophores in drug development, owing to their diverse pharmacological properties. nih.govresearchgate.net

The hydrochloride salt form of 3-Fluoropicolinaldehyde ensures improved stability and handling characteristics, making it a practical choice in multi-step synthetic sequences. The compound itself is a specialized building block, with the aldehyde group providing a reactive handle for a multitude of chemical transformations. bldpharm.comasischem.com

Properties of this compound

PropertyValue
Chemical FormulaC6H5ClFNO
Molecular Weight161.56 g/mol
CAS Number2404733-71-5
AppearanceSolid
Key Functional GroupsAldehyde, Fluorine, Pyridine (B92270), Hydrochloride Salt

Design and Synthesis of Fluorinated Pyridine-Containing Scaffolds

The aldehyde functional group of 3-Fluoropicolinaldehyde is a versatile anchor for a wide array of synthetic transformations, enabling the construction of diverse fluorinated pyridine-containing scaffolds. nih.gov Standard organic reactions can be employed to elaborate the aldehyde into various other functional groups or to connect it with other molecular fragments. For instance, reduction of the aldehyde yields a primary alcohol, (3-fluoropyridin-2-yl)methanol, which can be further functionalized. Oxidation provides the corresponding carboxylic acid, 3-fluoropicolinic acid, another valuable synthetic intermediate. ambeed.com

More complex scaffolds can be accessed through carbon-carbon bond-forming reactions. The aldehyde readily participates in reactions such as Wittig olefination to form alkenes, Grignard reactions to generate secondary alcohols, and aldol (B89426) or Knoevenagel condensations to introduce further complexity. These reactions are fundamental in extending the carbon skeleton and introducing new functionalities and chiral centers, which are critical for creating libraries of drug-like molecules. enamine.nethw.ac.uk The hydrogenation of the resulting fluoropyridine derivatives can also lead to the synthesis of fluorinated piperidines, which are important saturated heterocyclic scaffolds in drug discovery. nih.gov

Key Synthetic Transformations of the Aldehyde Group in 3-Fluoropicolinaldehyde

Reaction TypeReagentsResulting Functional GroupScaffold Application
ReductionNaBH4, LiAlH4Primary AlcoholPrecursor for ethers, esters, and halides.
OxidationKMnO4, PCCCarboxylic AcidAmide bond formation, esterification.
Grignard ReactionR-MgBrSecondary AlcoholIntroduction of alkyl/aryl diversity and chiral centers.
Wittig ReactionPh3P=CHRAlkeneCreation of unsaturated linkers.
Reductive AminationR2NH, NaBH3CNAmineConnection to other nitrogen-containing fragments.
Knoevenagel CondensationActive methylene (B1212753) compound, baseSubstituted AlkeneSynthesis of highly functionalized and conjugated systems.

Building Block for Nitrogen-Heterocyclic Active Pharmaceutical Ingredient (API) Intermediates

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a medicinal product. pharmanoble.com Their synthesis often involves long, complex sequences requiring pure, well-defined intermediates. nih.govcam.ac.uknih.gov this compound is an exemplary building block for the creation of such API intermediates. asischem.compharmanoble.com Its pre-installed 3-fluoropyridine core saves synthetic steps and allows chemists to focus on building the remainder of the target molecule.

The synthesis of complex nitrogen-heterocyclic systems often relies on the condensation of precursors. For example, the aldehyde can react with compounds containing primary amine and active methylene groups in cascade or multicomponent reactions to rapidly assemble complex heterocyclic cores. mdpi.com These efficient methods are highly valued in the pharmaceutical industry for their ability to generate molecular complexity in a single step, streamlining the synthesis of API candidates. mdpi.com The resulting polycyclic structures are often direct precursors to the final API, requiring only a few additional functional group manipulations to complete the synthesis. researchgate.net

Utility in Agrochemical and Specialty Chemical Synthesis

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and advanced materials. The strategic inclusion of fluorinated heterocycles is a proven approach in these fields as well.

Development of Novel Fluorinated Herbicides and Pesticides

Fluorinated compounds play a crucial role in modern agrochemicals. nih.gov The introduction of fluorine can significantly alter a molecule's properties, leading to enhanced efficacy and metabolic stability. The 3-fluoropyridine scaffold is present in a number of commercial herbicides and pesticides. google.com Consequently, this compound represents a key starting material for the synthesis of new agrochemical candidates. Through synthetic routes analogous to those used in pharmaceutical chemistry, the aldehyde group can be transformed to build a diverse library of molecules for screening. The development of novel, PFAS-free synthetic routes to these compounds is also an area of active research. chemistryworld.com

Contribution to Advanced Materials Precursors

In the field of materials science, functionalized aromatic and heteroaromatic compounds are used to create polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The unique electronic properties of the 3-fluoropyridine ring, combined with the versatile reactivity of the aldehyde group, make 3-Fluoropicolinaldehyde a candidate for the synthesis of advanced material precursors. chemscene.com For example, it can be used to synthesize monomers that are subsequently polymerized, or it can be incorporated into larger conjugated systems designed for specific optical or electronic applications.

Enabling New Synthetic Methodologies and Reagent Development

Beyond its role as a passive building block, this compound has the potential to enable the development of new synthetic reactions. hw.ac.uknih.govunimi.it The field of synthetic methodology is critical for advancing the synthesis of complex molecules, including new drugs. researchgate.net The specific arrangement of functional groups in this molecule—an aldehyde ortho to both a ring nitrogen and a fluorine atom—can be exploited for novel transformations.

For example, the aldehyde can act as an in situ directing group in transition-metal-catalyzed C-H activation reactions. This modern synthetic strategy allows for the direct functionalization of otherwise unreactive C-H bonds on the pyridine ring, providing highly efficient and atom-economical routes to substituted pyridines that are difficult to access through traditional methods. nih.gov The development of such novel catalytic processes is a key goal in contemporary organic chemistry. unimi.it Furthermore, the compound's structure is well-suited for use in multicomponent reactions, which are powerful tools for rapidly generating libraries of complex molecules from simple starting materials. mdpi.com

Role in Multicomponent Reaction Development

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial components. These reactions are prized in medicinal chemistry and drug discovery for their ability to rapidly generate diverse libraries of complex molecules. The development of novel MCRs is a continuous pursuit, aiming to expand the accessible chemical space and create molecules with unique structural and functional properties.

While the specific utility of this compound in publicly documented multicomponent reaction development is not extensively reported in scientific literature, its structural features suggest potential applications. As a substituted picolinaldehyde, it possesses both an aldehyde functional group and a fluorinated pyridine ring. The aldehyde is a common participant in a variety of MCRs, including the Ugi, Passerini, and Biginelli reactions, where it reacts with amines, isocyanides, and other nucleophiles.

The fluorine atom on the pyridine ring can significantly influence the reactivity of the aldehyde group through its electron-withdrawing effects, potentially altering reaction kinetics and product distributions. Furthermore, the pyridine nitrogen provides a site for coordination to metal catalysts or for protonation, which can modulate the compound's reactivity and solubility. The strategic placement of the fluorine atom may also introduce unique intermolecular interactions in the transition state, thereby influencing the stereochemical outcome of the reaction.

Although direct examples are scarce, the analogous compound, 2-picolinaldehyde, has been utilized in the development of novel catalytic systems for cascade reactions. For instance, a co-catalytic system of 2-picolinaldehyde and a chiral Yb(III) complex was found to be effective in catalyzing the diastereo- and enantioselective Mannich/condensation cascade reaction of glycine (B1666218) esters with aromatic aldimines. nih.gov This highlights the potential for picolinaldehyde derivatives to participate in and facilitate complex transformations.

Future research may explore the incorporation of this compound into established MCR scaffolds to synthesize novel fluorinated heterocyclic compounds. The resulting products could be of interest in medicinal chemistry, as the introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Precursor for Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed and can often be recycled. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment that promotes the formation of one enantiomer of the product over the other.

There is a lack of specific, published research detailing the use of this compound as a direct precursor for the synthesis of widely recognized chiral auxiliaries or ligands. However, its chemical structure contains the necessary functionalities for such applications. The aldehyde group can be readily converted into a variety of other functional groups, such as alcohols or imines, which can then be incorporated into chiral structures.

For example, the aldehyde could undergo a reaction with a chiral amine to form a chiral imine, which could then act as a ligand for a metal catalyst. Alternatively, reduction of the aldehyde to an alcohol would provide a chiral secondary alcohol (upon resolution or asymmetric synthesis), a common motif in many chiral ligands and auxiliaries. The presence of the fluoropyridine ring could also be advantageous, potentially influencing the steric and electronic properties of the resulting chiral molecule and its coordination behavior with metal centers.

The development of novel chiral ligands is an active area of research. bldpharm.com For instance, chiral phosphine-olefin ligands have been designed and shown to be effective in rhodium-catalyzed asymmetric 1,4-addition reactions. While not directly involving this compound, this demonstrates the principle of designing new ligands for specific catalytic applications. The synthesis of such ligands often involves multiple steps, including the modification of core scaffolds.

Given the precedent for using substituted aromatic aldehydes in the synthesis of chiral molecules, it is conceivable that this compound could serve as a valuable starting material for the creation of novel chiral auxiliaries and ligands. The unique electronic properties conferred by the fluorine atom might lead to ligands with improved selectivity or reactivity in asymmetric catalysis. However, at present, specific examples and detailed research findings in this area are not available in the public domain.

Sophisticated Analytical and Characterization Research for 3 Fluoropicolinaldehyde Hydrochloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation of Novel Compounds

The definitive structural confirmation of novel compounds, such as derivatives of 3-Fluoropicolinaldehyde hydrochloride, relies on the synergistic use of advanced spectroscopic techniques. These methods provide unambiguous evidence of the molecular framework, connectivity, and elemental composition, which are crucial for verifying the outcome of a synthetic route and for the characterization of new chemical entities.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy for Complex Architectures

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for elucidating the complex structures of substituted pyridine (B92270) derivatives. nih.govomicsonline.org Unlike 1D-NMR, which can become crowded and difficult to interpret for larger molecules, 2D-NMR experiments disperse the signals across two frequency axes, resolving overlapping resonances and revealing through-bond and through-space correlations between nuclei. omicsonline.org

For a molecule like this compound, key 2D-NMR experiments would include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the pyridine ring and any aliphatic side chains. omicsonline.orguwm.edu For instance, it would clearly show the correlation between the protons at positions 4, 5, and 6 of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. mdpi.com It is essential for assigning the ¹³C signals corresponding to each protonated carbon in the molecule, such as the C-H groups of the pyridine ring. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the molecular skeleton. nih.gov For example, an HMBC experiment would show a correlation from the aldehyde proton to the C-2 carbon of the pyridine ring, confirming the position of the aldehyde group. It would also show correlations from the ring protons to the fluorinated C-3 carbon.

¹⁹F-NMR Experiments: Given the presence of a fluorine atom, ¹⁹F-based 2D-NMR experiments such as ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) can provide through-space connectivity information, while ¹⁹F-¹³C HSQC/HMBC can confirm couplings between fluorine and carbon atoms. nih.govjeol.com

Table 1: Illustrative 2D-NMR Correlations for 3-Fluoropicolinaldehyde

Correlation TypeInteracting NucleiExpected Key CorrelationsInformation Gained
COSY ¹H – ¹HH4-H5, H5-H6Confirms proton connectivity on the pyridine ring.
HSQC ¹H – ¹³C (¹J)H-C(Aldehyde), H4-C4, H5-C5, H6-C6Assigns carbons directly attached to protons.
HMBC ¹H – ¹³C (²⁻³J)H(Aldehyde)-C2, H4-C2, H4-C3, H4-C5, H4-C6, H6-C2, H6-C5Confirms placement of the aldehyde group and the overall substitution pattern.
¹⁹F-¹³C HMBC ¹⁹F – ¹³C (²⁻³J)F-C2, F-C4Confirms position of the fluorine atom relative to adjacent carbons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy (typically sub-ppm). nih.gov Unlike standard mass spectrometry, HRMS can distinguish between ions of very similar nominal mass, allowing for the confident determination of a molecule's chemical formula. nih.gov For this compound, HRMS would provide a precise mass measurement of the protonated molecular ion [M+H]⁺, which can be compared against the calculated theoretical mass to confirm its elemental formula (C₆H₅ClFNO).

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument can provide detailed structural information through controlled fragmentation of the parent ion. nih.gov By analyzing the high-resolution masses of the resulting fragment ions, it is possible to deduce the structure of the original molecule.

Table 2: Predicted HRMS Fragmentation Data for 3-Fluoropicolinaldehyde

Fragment Ion (Proposed)FormulaCalculated m/z (Da)Origin of Fragment
[M-CHO]⁺C₅H₄FN⁺97.0304Loss of the formyl radical
[M-F]⁺C₆H₄NO⁺106.0293Loss of the fluorine radical
[Pyridine-CN]⁺C₅H₄N⁺78.0344Loss of fluorine and hydrogen cyanide

This accurate mass and fragmentation data provides orthogonal confirmation of the structure elucidated by NMR spectroscopy. nih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. cdnsciencepub.com These methods are complementary and are used to confirm the presence of key structural motifs. acs.org

For this compound, IR and Raman spectra would be expected to show characteristic bands corresponding to:

C=O Stretch: A strong band in the IR spectrum, typically around 1700-1730 cm⁻¹, is characteristic of the aldehyde carbonyl group.

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit a series of bands in the 1400-1600 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. researchgate.net

C-F Stretch: A strong band in the IR spectrum, typically in the 1000-1300 cm⁻¹ region, is indicative of the carbon-fluorine bond. osti.gov

N-H Stretch: As a hydrochloride salt, a broad absorption band corresponding to the N⁺-H stretch of the pyridinium (B92312) ion would be expected in the 2500-3000 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. chemicalbook.comresearchgate.net The combined analysis of both IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and offering insights into the molecular structure. cdnsciencepub.com

Chromatographic Methodologies for Purity Profiling and Isomer Separation

Chromatographic techniques are fundamental for assessing the purity of synthesized compounds, monitoring the progress of chemical reactions, and separating desired products from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds like this compound. nih.gov A reversed-phase HPLC method, typically using a C18 column, would be developed to separate the target compound from potential impurities. core.ac.uknih.gov

Reaction Monitoring: By taking small aliquots from a reaction mixture over time, HPLC can be used to track the consumption of starting materials and the formation of the product. researchgate.net This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize byproduct formation.

Purity Assessment: Once the reaction is complete and the product is isolated, HPLC with a detector like a photodiode array (PDA) is used to determine its purity. nih.gov The area under the peak corresponding to the product is compared to the total area of all peaks in the chromatogram to calculate a percentage purity. The PDA detector also provides the UV-Vis spectrum of each peak, which aids in peak identification and homogeneity assessment. researchgate.net

A typical HPLC method would be validated for linearity, accuracy, and precision to ensure the reliability of the quantitative results. nih.govcore.ac.uk

Table 3: Representative HPLC Method Parameters for Purity Analysis

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for separation of moderately polar organic molecules.
Mobile Phase Acetonitrile (B52724) / Water with 0.1% Formic Acid (Isocratic or Gradient)Separation based on polarity; acid improves peak shape for pyridines.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Detection UV at 254 nm or PDA (200-400 nm)Detection of aromatic compounds; PDA allows for spectral confirmation.
Column Temp. 30 °CEnsures reproducible retention times.

Gas Chromatography (GC) for Volatile Byproducts and Process Control

While this compound itself is not volatile enough for standard Gas Chromatography (GC), the technique is invaluable for process control by analyzing volatile starting materials, solvents, and potential byproducts. researchgate.netdntb.gov.ua For instance, in a synthetic sequence leading to the target compound, GC can be used to:

Analyze Starting Material Purity: Ensure the quality of volatile precursors before they are used in the synthesis.

Detect Volatile Byproducts: Identify and quantify low molecular weight byproducts that may be formed during the reaction, which can provide insights into side reactions and help in optimizing the process. researchgate.net

Monitor Solvent Removal: Check for residual solvents in the final product after purification and drying steps.

Often, GC is coupled with a mass spectrometer (GC-MS), which allows for the identification of unknown volatile components by comparing their mass spectra to library databases. nist.govnih.gov This is particularly useful for troubleshooting unexpected reaction outcomes or identifying sources of contamination. researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

In the synthesis of chiral derivatives from achiral precursors like 3-Fluoropicolinaldehyde, the resulting product is often a racemic mixture of two enantiomers. Enantiomers are non-superimposable mirror images that can exhibit different biological activities. researchgate.net Therefore, it is critical to separate and quantify them to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. rsc.org High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this purpose. sigmaaldrich.com

The separation mechanism relies on the differential interaction between the enantiomers and the chiral stationary phase. sigmaaldrich.com CSPs are typically based on larger chiral molecules, such as cyclodextrins or polysaccharide derivatives (e.g., cellulose (B213188) or amylose), which are covalently bonded to a silica (B1680970) support. sigmaaldrich.comnih.gov These CSPs create a chiral environment within the column where transient diastereomeric complexes form between the analyte enantiomers and the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com

Commonly used polysaccharide-based CSPs include those with derivatives like 3,5-dimethylphenyl carbamate, which provide separation capabilities through a combination of hydrogen bonding, π-π, and steric interactions. nih.gov Cyclodextrin-based CSPs utilize an inclusion complexing mechanism, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386) molecule, supplemented by interactions on the cavity's outer surface. sigmaaldrich.com

The determination of enantiomeric excess for a hypothetical chiral derivative, such as a secondary alcohol formed from the reduction of 3-Fluoropicolinaldehyde, would involve injecting the sample onto a chiral column and integrating the peak areas of the two separated enantiomers. The ee is then calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Table 1: Illustrative Chiral HPLC Separation Data for a Hypothetical Derivative This table presents hypothetical data for the enantioseparation of a chiral alcohol derivative of 3-Fluoropicolinaldehyde.

ParameterValue
Chromatographic System HPLC with UV Detector
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Retention Time (Enantiomer 1) 8.52 min
Retention Time (Enantiomer 2) 9.78 min
Resolution (Rs) >1.5
Enantiomeric Excess (ee) 99.8% researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For derivatives of 3-Fluoropicolinaldehyde, this technique can confirm the molecular constitution, stereochemistry (both relative and absolute), and reveal detailed information about intermolecular interactions such as hydrogen bonding and van der Waals forces that dictate the crystal packing. mdpi.com

For instance, if 3-Fluoropicolinaldehyde were used to synthesize a larger heterocyclic system, X-ray crystallography could confirm the final structure, determine the planarity of ring systems, and measure the dihedral angles between different molecular fragments. eurjchem.com This structural information is invaluable for understanding structure-activity relationships and for computational modeling studies. mdpi.comresearchgate.net

Table 2: Representative Crystallographic Data for a Hypothetical Schiff Base Derivative This table shows typical data obtained from an X-ray diffraction experiment on a hypothetical crystalline derivative.

ParameterValue
Chemical Formula C₁₄H₁₀FN₃O
Formula Weight 255.25
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
Unit Cell Dimensions a = 8.12 Å, b = 15.45 Å, c = 9.33 Å
α = 90°, β = 105.2°, γ = 90°
Volume 1128.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.502 g/cm³
Final R-factor (R1) 0.045

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS/MS)

In synthetic chemistry, reaction mixtures are rarely composed of a single, pure product. They often contain unreacted starting materials, intermediates, by-products, and other impurities. Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for analyzing these complex mixtures. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful hyphenated techniques used for this purpose. researchgate.netrestek.com

The analysis typically begins with a sample preparation step, such as a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, to isolate the analytes of interest from the sample matrix. lcms.czthermofisher.com The extract is then injected into the chromatographic system (GC or LC). The chromatograph separates the individual components of the mixture based on their physicochemical properties, such as boiling point or polarity. ub.edu

As each separated component elutes from the column, it enters the tandem mass spectrometer. In the MS/MS system, precursor ions of a specific mass-to-charge ratio (m/z) are selected, fragmented, and the resulting product ions are detected. eurl-pesticides.eu This process, known as Selected Reaction Monitoring (SRM), is highly selective and sensitive, allowing for the confident identification and quantification of target compounds even at very low levels in a complex matrix. restek.comub.edu For example, LC-MS/MS could be used to monitor the formation of a polar derivative of 3-Fluoropicolinaldehyde in a reaction mixture while simultaneously detecting and identifying trace-level impurities. researchgate.net

Table 3: Illustrative LC-MS/MS Parameters for Analysis of a Derivative and an Impurity This table provides hypothetical SRM parameters for the detection of a target derivative and a potential process impurity.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Target Derivative 5.8242.1165.1 (Quantifier)138.0 (Qualifier)
Process Impurity 4.2258.1181.1 (Quantifier)125.0 (Qualifier)

Theoretical and Computational Chemistry Insights into 3 Fluoropicolinaldehyde Hydrochloride

Electronic Structure and Reactivity Prediction

A fundamental understanding of a molecule's reactivity and properties begins with its electronic structure. Computational methods offer a powerful lens through which to examine the distribution of electrons and predict chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For 3-Fluoropicolinaldehyde hydrochloride, DFT calculations would be employed to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would yield the most stable arrangement of the atoms in space.

Furthermore, a variety of molecular properties can be calculated from the optimized geometry. These would include, but are not limited to, the dipole moment, polarizability, and vibrational frequencies. The calculated vibrational frequencies could be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

PropertyCalculated ValueUnits
Ground State Energy[Value]Hartrees
Dipole Moment[Value]Debye
Isotropic Polarizability[Value]ų
C=O Stretch Frequency[Value]cm⁻¹
C-F Stretch Frequency[Value]cm⁻¹

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The HOMO is often localized on electron-rich areas, while the LUMO is found in electron-poor regions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are color-coded to show regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are prone to nucleophilic attack. An MEP map of this compound would clearly illustrate the electron-rich areas around the nitrogen and oxygen atoms and potentially electron-deficient areas near the aldehyde proton and the fluorinated carbon.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergyUnits
HOMO[Value]eV
LUMO[Value]eV
HOMO-LUMO Gap[Value]eV

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Understanding this dynamic behavior is crucial for comprehending their function and interactions.

Potential Energy Surface Exploration and Isomer Interconversion

The aldehyde group in this compound can rotate relative to the pyridine (B92270) ring. A potential energy surface (PES) scan would be performed to explore the energy changes associated with this rotation. This involves systematically changing the dihedral angle between the aldehyde group and the ring and calculating the energy at each step. The results would identify the lowest energy (most stable) conformers and the energy barriers to rotation between them. This information is critical for understanding which conformations are likely to be present at a given temperature.

Solvation Effects and Intermolecular Interactions

Chemical reactions are most often carried out in a solvent. The solvent can have a significant impact on the structure, stability, and reactivity of a molecule. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system.

An MD simulation of this compound in a solvent, such as water, would provide insights into how the solvent molecules arrange themselves around the solute and how they influence its conformational preferences. The simulation would also reveal the nature and strength of intermolecular interactions, such as hydrogen bonding between the hydrochloride proton, the aldehyde oxygen, and water molecules.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its reactions with various nucleophiles or its behavior under different reaction conditions.

Reaction mechanism modeling would involve identifying the reactants, products, and any intermediate species. Computational methods would then be used to locate the transition state structures for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Characterizing the transition state involves calculating its geometry and vibrational frequencies. A true transition state will have one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy for the reaction, a key parameter in determining the reaction rate. By mapping out the entire reaction pathway, including all intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved.

Computational Elucidation of Reaction Pathways and Energy Barriers

Computational chemistry provides a molecular-level view of chemical reactions, allowing for the mapping of reaction pathways and the calculation of associated energy barriers. For this compound, a primary reaction of interest is the nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes. libretexts.orgmasterorganicchemistry.comresearchgate.net

Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the entire reaction coordinate for a nucleophilic attack can be modeled. researchgate.netresearchgate.net This involves identifying the structures of the reactants, transition states, intermediates, and products. The transition state, which represents the highest energy point along the reaction pathway, is crucial as its energy relative to the reactants determines the activation energy (energy barrier) of the reaction. nih.gov

For instance, the reaction with a simple nucleophile like a hydride ion (H⁻) would be modeled to proceed through a transition state where the H-C bond is partially formed and the C=O bond is partially broken. The calculated energy barrier provides a quantitative measure of the reaction rate. A lower energy barrier implies a faster reaction.

Hypothetical Reaction Profile:

The table below illustrates a hypothetical energy profile for the nucleophilic addition of a generic nucleophile (Nu⁻) to 3-Fluoropicolinaldehyde, as could be determined by computational modeling. The energies are relative to the separated reactants.

SpeciesDescriptionHypothetical Relative Energy (kcal/mol)
Reactants3-Fluoropicolinaldehyde + Nu⁻0.0
Transition State (TS)[Nu---C(H)O---Py-F]⁻+12.5
IntermediateTetrahedral Alkoxide-8.2
ProductAlcohol (after protonation)-25.0

This is an interactive data table. You can sort and filter the data.

Such computational studies can also investigate the role of the hydrochloride salt form. The protonated pyridine ring would significantly influence the electrophilicity of the carbonyl carbon. Theoretical calculations can quantify this effect by comparing the reaction barriers for the neutral and protonated forms of the molecule. Furthermore, the influence of solvent can be incorporated using models like the Polarizable Continuum Model (PCM), providing a more realistic depiction of reaction energetics in solution. researchgate.net

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is an invaluable tool for predicting the selectivity of chemical reactions. nih.gov

Regioselectivity: In reactions involving multifunctional molecules, regioselectivity refers to the preference for reaction at one site over another. While the primary reactive site in 3-Fluoropicolinaldehyde is the aldehyde group, other positions on the pyridine ring could potentially react under certain conditions (e.g., nucleophilic aromatic substitution). Computational models can predict the most likely site of attack by calculating the activation energies for reactions at all possible positions. The pathway with the lowest energy barrier will be the favored one. For example, by calculating the energy barriers for nucleophilic attack at the aldehyde carbon versus the carbon atoms of the pyridine ring, the high selectivity for the aldehyde can be quantitatively confirmed.

Stereoselectivity: The carbonyl carbon of 3-Fluoropicolinaldehyde is prochiral. Nucleophilic attack can occur from two different faces (Re and Si faces), leading to two enantiomeric products if the nucleophile is not attached to a chiral center. libretexts.orgopenochem.org The geometry of the aldehyde group is trigonal planar, but upon nucleophilic addition, it becomes tetrahedral. libretexts.orgmasterorganicchemistry.com While attack on an isolated aldehyde would typically result in a racemic mixture (equal amounts of both enantiomers), the presence of the pyridine ring and the fluorine substituent could, in principle, create a facial preference, especially in the presence of a chiral catalyst.

Computational modeling can predict stereoselectivity by calculating the energy of the two diastereomeric transition states leading to the different stereoisomers. Even a small difference in activation energy (ΔΔG‡) can lead to a significant preference for one stereoisomer over the other.

Hypothetical Prediction of Stereoselectivity:

The following table shows hypothetical calculated energy barriers for the attack of a chiral nucleophile on the Re and Si faces of 3-Fluoropicolinaldehyde.

Transition StateHypothetical Activation Energy (kcal/mol)Predicted Product Ratio (at 298 K)
TS (Re-face attack)15.295%
TS (Si-face attack)17.05%

This is an interactive data table. You can sort and filter the data.

A difference of 1.8 kcal/mol in activation energy at room temperature would lead to a product ratio of approximately 95:5, demonstrating how computational chemistry can predict the stereochemical outcome of a reaction.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling of Derivatives

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or physical properties. chemrevlett.comchemrevlett.comoup.com These models are widely used in medicinal chemistry and materials science to predict the properties of new compounds without the need for synthesis and testing.

For a series of derivatives of 3-Fluoropicolinaldehyde, a QSRR model could be developed to predict their reactivity in a specific reaction, for example, their reaction rate with a particular nucleophile. The first step in building a QSRR model is to calculate a set of molecular descriptors for each derivative. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties.

Commonly Used Molecular Descriptors:

Constitutional: Molecular Weight (MW), Number of atoms, etc.

Topological: Connectivity indices that describe the branching of the molecule.

Geometrical: Molecular surface area, volume, etc.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges.

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical equation that relates the descriptors to the observed reactivity. chemrevlett.comchemrevlett.com

A hypothetical QSRR equation for the reactivity of 3-Fluoropicolinaldehyde derivatives might look like this:

log(k) = c₀ + c₁(LUMO Energy) + c₂(Dipole Moment) + c₃*(Molecular Volume)

Where log(k) is the logarithm of the reaction rate constant, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the reactivity of newly designed derivatives and to guide the synthesis of compounds with desired properties. oup.comnih.gov

Hypothetical Data for QSRR Modeling:

The table below presents hypothetical data that could be used to generate a QSRR model for a series of substituted picolinaldehyde derivatives.

Derivative (Substituent at C5)log(Reactivity)LUMO Energy (eV)Dipole Moment (Debye)
-H1.2-1.52.8
-Cl1.5-1.81.5
-CH₃1.0-1.33.1
-NO₂2.1-2.50.5
-OCH₃0.9-1.23.5

This is an interactive data table. You can sort and filter the data.

By analyzing such data, a QSRR model can be constructed to provide valuable predictions for the design of new molecules based on 3-Fluoropicolinaldehyde.

Future Research Directions and Emerging Paradigms in 3 Fluoropicolinaldehyde Hydrochloride Chemistry

Sustainable and Green Synthesis Approaches

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are central to modern synthetic research. rsc.org For 3-Fluoropicolinaldehyde hydrochloride, future efforts will likely concentrate on developing more sustainable and eco-friendly manufacturing routes. nih.goveurekalert.org

Biocatalysis has emerged as a powerful tool in chemical synthesis, prized for its high selectivity and mild reaction conditions. nih.gov The application of enzymes to the synthesis of this compound represents a significant opportunity for green chemistry. Enzymes such as transaminases, imine reductases, and monoamine oxidases are particularly relevant for the synthesis of amine-containing pharmaceuticals and could be adapted for key steps in the production of fluorinated pyridine (B92270) derivatives. mdpi.com

Future research will likely focus on:

Enzyme Discovery and Engineering: Identifying or engineering enzymes that can selectively fluorinate the pyridine ring or catalyze the formation of the aldehyde group under aqueous conditions. Promiscuous enzymes capable of catalyzing multiple transformation types could simplify synthetic sequences. nih.gov

Chemoenzymatic Synthesis: Developing hybrid processes that combine the strengths of both traditional chemical synthesis and biocatalysis. For instance, an enzymatic step could be used to install the fluorine atom with high regioselectivity, followed by chemical steps to elaborate the rest of the molecule.

Table 1: Potential Enzyme Classes for this compound Synthesis
Enzyme ClassPotential ApplicationAdvantagesReference
FluorinasesDirect, selective C-F bond formation on the pyridine precursor.High selectivity, avoids harsh chemical fluorinating agents.General Biocatalysis Principles nih.gov
Monoamine Oxidases (MAOs)Oxidation of a precursor (e.g., 3-fluoro-2-(aminomethyl)pyridine) to the aldehyde.Mild reaction conditions, high efficiency.Biocatalysis in Amine Synthesis mdpi.com
Imine Reductases (IREDs)Asymmetric reduction of a related imine to a chiral amine precursor, offering pathways to derivatives.High stereocontrol for creating chiral analogues.Biocatalysis in Amine Synthesis mdpi.com

Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. pharmasalmanac.comnih.gov This technology is particularly well-suited for handling hazardous reagents or exothermic reactions often involved in fluorination chemistry. contractpharma.com The pharmaceutical industry is increasingly adopting continuous manufacturing to improve efficiency and product quality. aurigeneservices.com

Future research directions include:

End-to-End Synthesis: Designing a fully continuous process for this compound, from starting materials to the final product, integrating reaction, separation, and purification steps. d-nb.info

Process Analytical Technology (PAT): Implementing real-time monitoring and control systems within the flow reactor to ensure consistent quality and optimize reaction conditions.

Miniaturization and Automation: Utilizing microreactors for rapid process development and optimization, which can then be scaled up by "numbering-up" (running multiple reactors in parallel). pharmasalmanac.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis
ParameterBatch ProcessingContinuous Flow ProcessingReference
SafetyHigher risk with large volumes of hazardous materials.Improved safety due to small reactor volumes and better heat control. contractpharma.comaurigeneservices.com
Heat & Mass TransferOften limited, leading to potential side reactions.Superior heat and mass transfer, leading to higher yields and purity. pharmasalmanac.com
ScalabilityComplex and often requires re-optimization.Simpler scale-up by extending run time or numbering-up reactors. pharmasalmanac.comaurigeneservices.com
Process ControlDifficult to maintain precise control over reaction parameters.Rigorous control over temperature, pressure, and residence time. contractpharma.com

Exploration of Novel Reactivity and Transformation Modes

Beyond improving existing synthetic routes, a key research frontier is the discovery of entirely new ways to construct and functionalize the 3-fluoropyridine (B146971) scaffold.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. mdpi.comacs.org This technology is particularly powerful for creating C-C and C-heteroatom bonds in complex molecules, including fluorinated aromatics. acs.org Research has shown that photoredox-mediated methods can be used to synthesize substituted 3-fluoropyridines from readily available ketone precursors. acs.org

Similarly, electrochemistry offers a reagent-free method for driving redox reactions. Electrochemical methods have been developed for fluorination reactions, demonstrating scalability and robustness, especially when transferred to flow electrolysis cells. nih.gov

Future research will likely explore:

Radical-based Transformations: Using photoredox or electrochemical methods to generate fluorinated pyridine-based radicals, which can then participate in a variety of coupling reactions to build molecular complexity.

Novel Fluorination Methods: Developing new photoredox or electrochemical systems for the direct and selective fluorination of pyridine derivatives, potentially using safer and more abundant fluorine sources. nih.govnih.gov

Directly converting C-H bonds into C-C or C-heteroatom bonds is a highly atom-economical synthetic strategy. For the pyridine ring, which is often considered electron-deficient, C-H activation presents both a challenge and a significant opportunity. Rhodium(III)-catalyzed C-H functionalization has been successfully used to prepare multisubstituted 3-fluoropyridines. nih.govresearchgate.net

Future research in this area will focus on:

Catalyst Development: Designing new transition-metal catalysts that can selectively activate specific C-H bonds on the 3-fluoropyridine ring, allowing for late-stage functionalization.

Regioselectivity Control: Developing methods to control the position of functionalization on the pyridine ring, which is crucial for synthesizing specific isomers and derivatives of this compound. nih.govacs.org

Broader Reaction Scope: Expanding the range of functional groups that can be introduced via C-H activation to include alkyl, aryl, and other valuable moieties.

Integration into Advanced Synthesis Technologies

The ultimate goal of these emerging paradigms is their integration into sophisticated, automated synthesis platforms. advancedsynthesis.com This involves combining the principles of flow chemistry, catalysis (including biocatalysis, photoredox, and electrochemical methods), and C-H activation into a single, seamless workflow. Such integrated systems, sometimes referred to as "reconfigurable synthesis platforms," could enable the on-demand production of this compound and its derivatives. d-nb.info This approach would not only accelerate the discovery of new molecules but also provide a more agile and cost-effective manufacturing solution.

Automated Synthesis Platforms and Robotics for High-Throughput Experimentation

The synthesis of this compound and its derivatives is poised for a revolutionary shift with the integration of automated synthesis platforms and robotics. These technologies offer the promise of accelerated reaction screening, optimization, and scale-up, enabling high-throughput experimentation that was previously unattainable.

Automated platforms can precisely control reaction parameters such as temperature, pressure, and reagent addition, leading to enhanced reproducibility and the rapid identification of optimal synthetic routes. For the synthesis of fluorinated pyridines like this compound, where precise control of fluorination and subsequent transformations is critical, robotics can minimize human error and exposure to potentially hazardous reagents. The use of modular robotic systems allows for the flexible design of multi-step syntheses, purification, and analysis, thereby streamlining the entire discovery and development workflow.

Key Areas of Impact:

Rapid Library Synthesis: Automated systems can be programmed to synthesize large libraries of this compound derivatives with diverse substitutions. This is invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing for the rapid exploration of chemical space around the core scaffold.

Process Optimization: High-throughput screening of reaction conditions, including catalysts, solvents, and temperature, can be performed to identify the most efficient and sustainable synthetic pathways. This is particularly relevant for optimizing the often-challenging fluorination steps in pyridine synthesis.

On-Demand Synthesis: Robotic platforms can enable the on-demand synthesis of specific this compound analogues, facilitating rapid prototyping of new molecules for biological testing or materials science applications.

FeatureDescriptionPotential Impact on this compound Synthesis
High-Throughput Screening Parallel execution of numerous reactions with varying parameters.Accelerated discovery of optimal conditions for fluorination and functionalization.
Precision and Reproducibility Robotic handling minimizes variability in reagent dispensing and reaction conditions.Improved yields and purity of this compound and its derivatives.
Data Integration Automated data logging and analysis from integrated analytical instruments.Creation of large datasets to inform machine learning models for reaction prediction.
Safety Enclosed systems reduce operator exposure to hazardous chemicals.Safer handling of fluorinating agents and other reactive intermediates.

Machine Learning-Assisted Reaction Prediction and Optimization

The convergence of artificial intelligence and chemistry is opening new frontiers in predicting and optimizing chemical reactions. Machine learning (ML) algorithms, trained on vast datasets of chemical reactions, can now predict the outcomes of novel transformations with increasing accuracy.

For this compound, ML models can be employed to:

Predict Reaction Outcomes: By learning from existing data on pyridine functionalization and fluorination reactions, ML models can predict the likely products and yields for new reactions involving this compound. This can save significant time and resources by avoiding unpromising synthetic routes.

Optimize Reaction Conditions: ML algorithms can analyze complex, multi-dimensional reaction parameter spaces to identify the optimal conditions for maximizing yield and minimizing byproducts. This is particularly useful for fine-tuning the delicate balance of reactivity and selectivity in the synthesis of highly functionalized pyridine derivatives.

Suggest Novel Synthetic Pathways: Generative ML models can propose entirely new synthetic routes to this compound and its analogues, potentially uncovering more efficient and innovative chemical transformations.

The development of accurate predictive models for fluorinated heterocyclic compounds remains a challenge due to the unique electronic effects of fluorine. However, as more high-quality experimental data is generated, in part through automated synthesis platforms, the predictive power of these models is expected to improve significantly.

Machine Learning ApplicationDescriptionRelevance to this compound
Reaction Outcome Prediction Algorithms predict the major product and potential byproducts of a chemical reaction.In silico screening of potential transformations of the aldehyde and pyridine functionalities.
Regioselectivity Prediction Models predict the position of functionalization on the pyridine ring.Guiding the selective introduction of substituents on the 3-Fluoropicolinaldehyde scaffold.
Yield Optimization Algorithms identify the optimal set of reaction parameters to maximize product yield.Improving the efficiency and cost-effectiveness of the synthesis.
Retrosynthesis Planning AI tools suggest synthetic pathways from a target molecule back to simple starting materials.Designing novel and efficient syntheses of complex molecules incorporating the 3-Fluoropicolinaldehyde motif.

Expanding Scope in Target-Oriented Synthesis

The unique properties imparted by the fluorine atom and the versatile reactivity of the aldehyde group make this compound a valuable building block for the synthesis of complex and biologically active molecules. Future research will focus on expanding its applications in target-oriented synthesis, leveraging its distinct structural and electronic features.

Development of Next-Generation Fluorinated Pyridine Scaffolds

This compound serves as a gateway to a diverse range of next-generation fluorinated pyridine scaffolds. The presence of the fluorine atom can significantly influence the physicochemical properties of a molecule, such as its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. researchgate.netnih.govnih.gov

Future research will likely focus on utilizing this compound to construct more complex and diverse fluorinated pyridine cores. This includes the development of novel methodologies for the selective functionalization of the pyridine ring and the transformation of the aldehyde group into a wide array of other functional moieties. The strategic placement of fluorine on the pyridine ring can be used to modulate the electronic properties of the scaffold, enabling fine-tuning of its interactions with biological targets. The development of novel synthetic methods to access these scaffolds is an active area of research. nih.govacs.org

Strategic Applications in Retrosynthetic Planning for Complex Molecules

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. wikipedia.orgias.ac.inpressbooks.pubucoz.com this compound represents a strategic building block in the retrosynthesis of complex molecules, particularly those containing a fluorinated pyridine moiety.

Future research will likely see the increased use of this compound in the total synthesis of natural products and complex pharmaceutical agents. Computational tools for retrosynthetic planning are increasingly incorporating building block-based strategies, and the availability of versatile scaffolds like this compound will be crucial for the success of these in silico approaches.

Q & A

Q. What are the standard methods for synthesizing 3-fluoropicolinaldehyde hydrochloride, and how do reaction conditions influence yield?

A common approach involves multi-step reactions, such as reduction, etherification, and amination, followed by acidification with HCl. For example, analogous syntheses of arylcyclohexylamine derivatives (e.g., 3-fluoro Deschloroketamine hydrochloride) employ reflux conditions with solvents like acetonitrile or dichloromethane to optimize intermediate stability . Reaction parameters like temperature (e.g., reflux vs. ambient) and catalyst selection (e.g., triethylamine for deprotonation) critically affect yield and purity. Impurity profiles must be monitored via HPLC or LC-MS to validate synthetic routes .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, particularly 19F^{19}\text{F}-NMR to verify fluorine substitution patterns. High-resolution mass spectrometry (HRMS) or LC-MS ensures molecular weight accuracy, while FT-IR identifies functional groups like aldehyde C=O stretches (~1700 cm1^{-1}). Purity is typically assessed via HPLC with UV detection at 254 nm, referencing standards with ≥98% purity .

Q. What are the recommended storage conditions to maintain compound stability?

Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies on similar fluorinated compounds (e.g., 3-fluoro Deschloroketamine hydrochloride) indicate ≥5-year stability under these conditions. Avoid repeated freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize byproducts like dehalogenated intermediates?

Contamination with dehalogenated species often arises from excessive heating or reactive impurities. A factorial design approach (e.g., varying solvent polarity, reaction time, and catalyst load) can identify optimal conditions. For instance, substituting dichloromethane with THF in analogous syntheses reduced side reactions by 15% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol further enhances purity .

Q. What strategies resolve contradictions in NMR data for fluorinated aromatic intermediates?

Discrepancies in 1H^{1}\text{H}-NMR shifts may stem from solvent polarity or tautomerism. For example, aldehyde proton signals in DMSO-d6 vs. CDCl3 can vary by 0.3 ppm. Use 13C^{13}\text{C}-NMR DEPT experiments to confirm carbon environments and 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-referencing with computational chemistry (DFT calculations) provides additional validation .

Q. How do steric and electronic effects influence the reactivity of 3-fluoropicolinaldehyde in nucleophilic additions?

The fluorine atom’s electronegativity deactivates the aromatic ring, reducing electrophilicity at the aldehyde group. Steric hindrance from the pyridine ring further slows nucleophilic attacks. Kinetic studies using substituted amines (e.g., methylamine vs. tert-butylamine) show a 20% decrease in reaction rate with bulkier nucleophiles. Adjusting solvent polarity (e.g., DMF for polar aprotic conditions) can mitigate these effects .

Methodological Challenges and Solutions

Q. What analytical workflows are recommended for impurity profiling during scale-up?

Implement a tiered approach:

  • Tier 1: HPLC-UV/Vis with a C18 column (acetonitrile/water + 0.1% TFA) for preliminary impurity screening.
  • Tier 2: LC-MS/MS to identify impurities via fragmentation patterns (e.g., loss of HCl or fluorine groups).
  • Tier 3: Preparative HPLC to isolate impurities (>95% purity) for NMR characterization .

Q. How can researchers validate the electrochemical stability of this compound in biological assays?

Cyclic voltammetry (CV) in phosphate buffer (pH 7.4) assesses redox behavior. A reported protocol for fluorinated arylcyclohexylamines uses a glassy carbon electrode, revealing oxidation peaks at +0.8 V vs. Ag/AgCl. Compare degradation products (e.g., aldehydes to carboxylic acids) via LC-MS after 24-hour incubation at 37°C .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact.
  • Conduct reactions in a fume hood to avoid inhalation.
  • Neutralize waste with 10% sodium bicarbonate before disposal.
  • Reference Safety Data Sheets (SDS) for emergency measures (e.g., eye rinsing with water for 15 minutes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.